6-Ethoxy-3-methyl-2-prop-2-enoxyoxane
Description
6-Ethoxy-3-methyl-2-prop-2-enoxyoxane is a substituted oxane (tetrahydropyran) derivative. Its structure includes:
- An ethoxy group at position 4.
- A methyl group at position 2.
- A propenoxy (allyloxy) substituent at position 2.
This compound likely exhibits conformational flexibility due to the oxane ring and the steric and electronic effects of its substituents.
Properties
CAS No. |
110128-72-8 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-2-prop-2-enoxyoxane |
InChI |
InChI=1S/C11H20O3/c1-4-8-13-11-9(3)6-7-10(14-11)12-5-2/h4,9-11H,1,5-8H2,2-3H3 |
InChI Key |
BXUDBOUGJVKXPJ-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(C(O1)OCC=C)C |
Canonical SMILES |
CCOC1CCC(C(O1)OCC=C)C |
Synonyms |
2H-Pyran,6-ethoxytetrahydro-3-methyl-2-(2-propenyloxy)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparisons are unavailable, hypothetical parallels can be drawn with compounds featuring oxane rings or analogous substituents:
Comparison with 6-Methoxy-2-tetralone
- Structural Differences: 6-Methoxy-2-tetralone is a bicyclic ketone, whereas the target compound is a mono-cyclic ether.
- Synthetic Challenges: 6-Methoxy-2-tetralone synthesis involves multi-step routes with moderate yields (39–42%) .
Comparison with Allyloxy-Substituted Ethers
Compounds with allyloxy groups (e.g., (E)-methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate in ) often undergo reactions like Claisen rearrangements or nucleophilic substitutions.
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns (as discussed in ) influence crystal packing and stability. Substituted oxanes often form weak C–H···O interactions or van der Waals networks.
Hypothetical Data Table for Comparative Analysis
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